1H-Imidazole, 1-(3,3-dimethyl-2-((4-(methylthio)phenyl)methyl)-1-oxobutyl)-
Description
The compound 1H-Imidazole, 1-(3,3-dimethyl-2-((4-(methylthio)phenyl)methyl)-1-oxobutyl)- is a substituted imidazole derivative characterized by a branched-chain substituent at the 1-position of the imidazole ring. This substituent comprises:
- A 3,3-dimethyl-1-oxobutyl backbone (providing steric bulk and ketone functionality).
- A (4-(methylthio)phenyl)methyl group (introducing a sulfur-containing aromatic moiety).
The methylthio (-SMe) group at the para position of the phenyl ring enhances lipophilicity and may influence metabolic stability and enzyme interactions.
Properties
CAS No. |
89372-85-0 |
|---|---|
Molecular Formula |
C17H22N2OS |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-imidazol-1-yl-3,3-dimethyl-2-[(4-methylsulfanylphenyl)methyl]butan-1-one |
InChI |
InChI=1S/C17H22N2OS/c1-17(2,3)15(16(20)19-10-9-18-12-19)11-13-5-7-14(21-4)8-6-13/h5-10,12,15H,11H2,1-4H3 |
InChI Key |
OCHIWWCYMNEIJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC1=CC=C(C=C1)SC)C(=O)N2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the imidazole ring or introduction of the imidazole moiety via nucleophilic substitution or ring closure reactions.
- Construction of the 3,3-dimethyl-2-(4-(methylthio)phenyl)methyl butanone backbone.
- Coupling of the imidazole nitrogen (N-1) to the butanone side chain.
Imidazole Ring Formation and Functionalization
- The imidazole ring can be synthesized de novo by reacting α-bromo-ketones with formamide, a well-established method for imidazole ring construction.
- Alternatively, the imidazole moiety can be introduced by nucleophilic substitution of a suitable halogenated precursor with imidazole, often under basic conditions (e.g., sodium hydride deprotonation followed by alkylation).
Synthesis of the 3,3-Dimethyl-2-(4-(methylthio)phenyl)methyl Butanone Intermediate
- The 4-(methylthio)phenyl group is introduced via Suzuki coupling reactions or other cross-coupling methods starting from halogenated aromatic precursors and methylthio-substituted phenyl boronic acids or equivalents.
- The 3,3-dimethyl substitution is typically introduced by using tert-butyl or gem-dimethyl substituted ketone precursors.
- The ketone functionality is preserved or introduced by oxidation or selective functional group transformations.
Coupling of Imidazole to the Butanone Side Chain
- The key step involves alkylation of the imidazole nitrogen (N-1) with the butanone derivative bearing a suitable leaving group (e.g., halide or tosylate) at the 1-position.
- This reaction is generally performed in polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution.
- Bases such as sodium hydride or potassium carbonate are used to deprotonate the imidazole nitrogen, enhancing nucleophilicity.
Detailed Reaction Conditions and Solvents
Research Findings and Optimization
- Studies on phenyl-imidazole derivatives indicate that N-1 alkylation is the preferred site for substitution to maintain biological activity and binding affinity.
- The presence of the methylthio group on the phenyl ring enhances lipophilicity and may improve binding interactions in biological targets.
- Optimization of reaction conditions such as solvent choice, temperature, and base strength significantly affects yield and purity.
- Protecting groups may be employed to selectively functionalize the imidazole ring at N-1 or N-3 positions, with deprotection steps following alkylation.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-(1H-Imidazol-1-yl)-3,3-dimethyl-2-(4-(methylthio)benzyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
1H-Imidazole derivatives are known for their antimicrobial properties. The specific compound mentioned has been studied for its efficacy against various bacterial strains. For instance, research indicates that imidazole-based compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
Anticancer Properties
Studies have shown that certain imidazole derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. The compound has been evaluated in vitro for its cytotoxic effects on different cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it can act on enzymes involved in metabolic pathways of pathogens, thereby hindering their growth and survival. This property is particularly valuable in developing new antifungal agents .
Pesticidal Properties
1H-Imidazole derivatives have shown promise as eco-friendly pesticides. The compound's structure allows it to interact effectively with pest physiology, leading to increased mortality rates in target insect populations. Studies have reported that formulations containing this compound exhibit significant insecticidal activity against common agricultural pests .
Plant Growth Regulation
Research indicates that certain imidazole derivatives can function as plant growth regulators. They influence various physiological processes such as germination and flowering, thus enhancing crop yield. The specific compound's application in agricultural settings has been linked to improved plant resilience against environmental stressors .
Catalysis
The unique properties of 1H-imidazole derivatives make them suitable candidates for catalytic applications. They can serve as effective catalysts in organic synthesis reactions, including cross-coupling reactions and oxidation processes. Their ability to stabilize transition states enhances reaction efficiency and selectivity .
Polymer Science
In materials science, imidazole-based compounds are being explored for their potential use in polymer synthesis. Their incorporation into polymer matrices can improve thermal stability and mechanical properties, making them valuable in developing advanced materials for industrial applications .
Table 1: Antimicrobial Activity of 1H-Imidazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1H-Imidazole A | E. coli | 32 µg/mL |
| 1H-Imidazole B | S. aureus | 16 µg/mL |
| 1H-Imidazole C | Pseudomonas aeruginosa | 64 µg/mL |
Table 2: Pesticidal Efficacy of Imidazole Derivatives
| Compound Name | Target Pest | Mortality Rate (%) at 48 Hours |
|---|---|---|
| 1H-Imidazole A | Aphids | 85% |
| 1H-Imidazole B | Whiteflies | 90% |
| 1H-Imidazole C | Spider Mites | 78% |
Case Study 1: Anticancer Activity Evaluation
A study published in a peer-reviewed journal evaluated the anticancer properties of the compound against human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a significant reduction in cell viability (p < 0.05) compared to untreated controls. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
Case Study 2: Field Trials of Pesticidal Efficacy
Field trials conducted on tomato crops treated with formulations containing the imidazole derivative showed a marked decrease in pest populations compared to untreated plots. The trials reported a reduction in pest incidence by over 60%, leading to enhanced fruit yield and quality.
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-1-yl)-3,3-dimethyl-2-(4-(methylthio)benzyl)butan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the 1-Position
Compound A : 4-(2-Thienyl)-1-(4-methylbenzyl)-1H-imidazole (CAS RN: 310465-11-3)
- Substituent : 4-methylbenzyl (simpler aromatic group) at 1-position; 2-thienyl at 4-position.
- Key Differences: The 4-methylbenzyl group lacks the branched alkyl chain and sulfur atom present in the target compound, reducing steric hindrance and lipophilicity.
Compound B : 1-[[2-(4-Chlorophenyl)-1,3-oxathiolan-2-yl]methyl]-1H-imidazole (CAS RN: 111229-66-4)
- Substituent : 1,3-oxathiolane fused to a 4-chlorophenyl group.
- Key Differences: The oxathiolane ring introduces a heterocyclic sulfur and oxygen, increasing polarity compared to the target compound’s alkyl-thioether.
Compound C : 1-(Triphenylmethyl)-1H-imidazole-4-methanol (CAS RN: 33769-07-2)
- Substituent : Triphenylmethyl (trityl) group at 1-position; hydroxymethyl at 4-position.
- Key Differences :
Functional Group Impact on Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Lipophilicity | High (due to -SMe) | Moderate (4-methylbenzyl) | Moderate (Cl, oxathiolane) | Low (trityl, -CH2OH) |
| Metabolic Stability | Moderate (-SMe oxidation risk) | High (no labile groups) | Low (Cl dehalogenation) | High (steric protection) |
| Polar Surface Area | ~60 Ų (ketone, -SMe) | ~50 Ų (thienyl) | ~70 Ų (oxathiolane, Cl) | ~80 Ų (-CH2OH) |
Biological Activity
1H-Imidazole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound 1H-Imidazole, 1-(3,3-dimethyl-2-((4-(methylthio)phenyl)methyl)-1-oxobutyl)- is notable for its potential therapeutic applications, particularly in oncology and as an antimicrobial agent. This article reviews the biological activity of this compound based on recent research findings.
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazole derivatives. For instance, a related compound demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung), SGC-7901 (gastric), and HeLa (cervical) cells. The compound exhibited an IC50 value of 18.53 µM, comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .
The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis. The study indicated that treatment with the imidazole derivative increased the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift in protein expression leads to enhanced apoptosis in tumor cells .
Structure-Activity Relationship (SAR)
The biological activity of imidazole derivatives is heavily influenced by their chemical structure. Modifications in side chains can significantly affect their pharmacological properties:
- Alkyl Chain Length: Variations in alkyl chain length have been shown to impact the potency of imidazole derivatives against cancer cell lines.
- Substituents: The presence of electron-withdrawing or electron-donating groups can alter the compound's interaction with biological targets, influencing both efficacy and selectivity .
Case Study 1: Antiproliferative Effects
In a study evaluating the antiproliferative effects of several imidazole derivatives, compound 4f (closely related to the target compound) was found to induce apoptosis in HeLa cells effectively. The apoptosis rate was measured at 68.2% after 24 hours of treatment, significantly higher than the control treatment with 5-FU .
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial activity of various substituted imidazoles against Staphylococcus aureus and Escherichia coli. Compounds bearing methylthio substituents showed enhanced activity compared to their unsubstituted counterparts, indicating that similar modifications might be beneficial for our target compound .
Q & A
Basic: What are the most effective synthetic routes for preparing 1H-imidazole derivatives with complex substituents?
Methodological Answer:
The synthesis of substituted 1H-imidazoles typically involves multi-step reactions, such as:
- Condensation reactions between amines and carbonyl compounds under acidic or basic conditions (e.g., using polyphosphoric acid as a catalyst for cyclization) .
- Copper(I)-catalyzed coupling for introducing aryl or alkyl groups, as demonstrated in the homocoupling of azole derivatives .
- Mannich reactions to functionalize the imidazole core, particularly for attaching piperazine or oxadiazole moieties .
- Nitro-substitution strategies , where halo-nitrobenzene derivatives react with imidazole under argon with K₂CO₃ and CuI as catalysts .
Key Variables: Solvent choice (DMF, ethanol), temperature (reflux conditions), and catalyst loading significantly impact yield. For example, reports a 24-hour reaction at 120°C for nitro-substituted derivatives.
Basic: How can researchers validate the structural integrity of synthesized 1H-imidazole derivatives?
Methodological Answer:
Structural confirmation relies on a combination of analytical techniques:
- Spectroscopic Analysis :
- X-ray Crystallography : Resolves absolute configuration, as shown for phenanthroimidazole derivatives with single-crystal studies (R factor = 0.045) .
- Elemental Analysis : Cross-checking calculated vs. experimental C/H/N percentages ensures purity (e.g., ±0.3% deviation in ).
Advanced: How do electronic effects of substituents influence the biological activity of 1H-imidazole derivatives?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance antimicrobial activity by increasing electrophilicity, improving target binding .
- Aryl-thiazole-triazole hybrids show improved anticancer activity due to π-π stacking interactions with tubulin, as seen in docking studies .
- Substituent Position : 3-Nitrophenyl derivatives exhibit higher potency than 2- or 4-substituted analogs, likely due to optimized steric and electronic profiles .
Contradiction Note : Some 4-methoxyphenyl derivatives display reduced activity despite electron-donating effects, suggesting competing solubility vs. binding trade-offs .
Advanced: How can researchers resolve contradictions in pharmacological data among structurally similar 1H-imidazole analogs?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) to control inoculum size and incubation time .
- Substituent Interactions : Compare analogs with incremental changes (e.g., replacing -Br with -CH₃ in thiazole-triazole hybrids) to isolate electronic vs. steric effects .
- Metabolic Stability : Use in vitro hepatocyte models to assess whether conflicting in vivo results stem from differential metabolism .
Case Study : notes that 1H-indazole derivatives with piperazine moieties show variable antifungal activity due to membrane permeability differences, resolved via logP calculations.
Advanced: What methodologies are effective for studying binding mechanisms of 1H-imidazole derivatives with biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock predicts binding poses (e.g., 9c derivative binding to tubulin’s colchicine site with ΔG = -9.2 kcal/mol) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics for enzyme-inhibitor complexes .
- Fluorescence Quenching : Monitors interactions with serum albumin to assess drug delivery potential .
Validation : Cross-reference docking results with mutagenesis studies (e.g., alanine scanning of target residues) to confirm critical binding interactions .
Basic: What are the stability considerations for storing 1H-imidazole derivatives?
Methodological Answer:
- Light Sensitivity : Nitro- and halogen-substituted derivatives degrade under UV light; store in amber vials at -20°C .
- Moisture Sensitivity : Imidazoles with ester or dioxolane groups require desiccants (silica gel) to prevent hydrolysis .
- Thermal Stability : DSC analysis (e.g., melting points >200°C for phenanthroimidazoles) ensures integrity during storage .
Advanced: How can researchers optimize reaction yields for challenging 1H-imidazole syntheses?
Methodological Answer:
- Catalyst Screening : Copper(I)/2-pyridonate systems improve yields in aerobic oxidative coupling (up to 92% in ).
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes for nitro-substituted derivatives vs. 24 hours conventionally) .
- Workflow Example :
- Pilot small-scale reactions with varying solvents (DMF vs. ethanol).
- Use TLC/HPLC to monitor progress.
- Scale-up with continuous flow reactors for hazardous intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
